Rolapitant is derived from l-pyroglutamic acid through a multi-step synthetic process. It belongs to a class of medications that target neurokinin receptors, specifically the NK1 receptor, which plays a crucial role in the emetic response associated with chemotherapy . Its chemical formula is , with a molar mass of approximately 500.485 g/mol.
The synthesis of Rolapitant involves several key steps, starting from commercially available l-pyroglutamic acid. The process includes:
This multi-step synthesis emphasizes careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity of the final product.
The molecular structure of Rolapitant features a complex arrangement that includes:
The three-dimensional configuration can be represented as follows:
This structural complexity allows for high specificity towards the NK1 receptor while minimizing interactions with other receptors.
Rolapitant undergoes various chemical reactions during its synthesis:
These reactions are characterized by specific parameters such as temperature control, solvent choice (e.g., toluene, ethanol), and catalytic conditions.
Rolapitant's mechanism of action involves:
The pharmacokinetics indicate that Rolapitant has nearly complete bioavailability with an elimination half-life ranging from 169 to 183 hours, allowing for sustained therapeutic effects after administration .
Rolapitant exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and therapeutic efficacy.
Rolapitant is primarily used in clinical settings for:
Research continues into expanding its applications beyond oncology-related nausea, exploring potential uses in other areas where substance P plays a role.
Chemotherapy-induced nausea and vomiting (CINV) involves complex neuropharmacological pathways, with substance P emerging as a critical neurotransmitter in delayed-phase symptoms. Substance P, a member of the tachykinin family, preferentially binds to neurokinin-1 (NK-1) receptors concentrated in the brainstem's vomiting center (area postrema and nucleus tractus solitarius) and gastrointestinal tract. Upon chemotherapy administration, cytotoxic agents trigger substance P release from enterochromaffin cells and central neurons, initiating emetic signaling through NK-1 receptor activation [1] [8].
The delayed phase of CINV (24-120 hours post-chemotherapy) is predominantly mediated by this central mechanism, distinguishing it from the acute phase (0-24 hours), which is primarily driven by serotonin (5-HT3) receptor activation. Rolapitant exerts its antiemetic effect through highly selective, competitive antagonism of substance P at NK-1 receptors. With nanomolar affinity (Ki = 0.66 nmol/L) and >1,000-fold selectivity for NK-1 over NK-2 and NK-3 receptor subtypes, rolapitant effectively blocks substance P binding, thereby inhibiting the emetic cascade in the central nervous system [1] [6] [8]. This specific mechanism underlies its clinical efficacy in preventing delayed CINV when administered as part of combination antiemetic therapy.
NK-1 receptor antagonists exhibit significant pharmacological differences in receptor binding affinity, selectivity, and occupancy dynamics that influence their clinical profiles:
Table 1: Comparative Pharmacological Profiles of NK-1 Receptor Antagonists
Parameter | Rolapitant | Aprepitant | Fosaprepitant | Netupitant |
---|---|---|---|---|
NK-1 Receptor Affinity (pKi) | 9.1 | 10.1 | 8.9 | 9.0 |
Receptor Occupancy >90% Threshold | 348 ng/mL | 21-100 ng/mL | 21-100 ng/mL | 41-93 ng/mL |
Cortex Occupancy at 120h (%) | 90% | ~54% | ~60% | 77% (at 96h) |
Striatum Occupancy at 120h (%) | 73% | ~54% | ~60% | 77% (at 96h) |
Protein Binding (%) | 99.8 | >95 | >95 | >95 |
Rolapitant demonstrates high-affinity binding to the human NK-1 receptor (Ki = 0.66 nmol/L), comparable to aprepitant (Ki = 0.12 nmol/L) and netupitant (Ki = 1.0 nmol/L) [1] [8]. Positron emission tomography (PET) studies reveal significant differences in receptor occupancy duration and distribution. A single 180mg oral dose of rolapitant achieves >90% cortical NK-1 receptor occupancy at plasma concentrations >348 ng/mL, maintaining this occupancy for 120 hours post-dose [1] [8].
In contrast, aprepitant (125mg oral) maintains >90% striatal occupancy for only 24 hours, necessitating multi-day dosing (days 2-3 post-chemotherapy) to cover the delayed phase [1] [8]. Netupitant (300mg oral) shows intermediate duration, maintaining 77% striatal occupancy at 96 hours [8]. Rolapitant's distinct binding kinetics result from its slow dissociation rate from the NK-1 receptor, contributing to prolonged receptor occupancy despite decreasing plasma concentrations [6] [9]. This extended occupancy profile enables single-dose administration for full-cycle (0-120h) CINV protection.
Rolapitant possesses exceptional pharmacokinetic properties that underpin its sustained pharmacodynamic activity:
Table 2: Pharmacokinetic Parameters of Rolapitant Relevant to Delayed-Phase CINV Protection
Parameter | Rolapitant | Clinical Significance |
---|---|---|
Absorption Tmax (hours) | 4 | Rapid oral absorption |
Bioavailability (%) | ~100 | Complete absorption unaffected by food |
Terminal Half-life (hours) | 169-183 | Extended duration of action |
Active Metabolite | M19 (C4-pyrrolidine-hydroxylated) | Contributes to prolonged activity |
>90% Receptor Occupancy Duration | 120+ hours | Covers entire delayed phase with single dose |
Elimination Route | Feces (73%); Urine (14%) | Hepatic metabolism minimal |
The extended terminal half-life (approximately 7 days) of rolapitant and its active metabolite M19 is significantly longer than other NK-1 antagonists (aprepitant: 9-13 hours; netupitant: 80 hours) [1] [6] [9]. This pharmacokinetic profile translates directly to sustained receptor blockade throughout the critical 5-day CINV risk period following chemotherapy administration.
Clinical efficacy studies demonstrate the functional impact of this extended activity. In phase III trials with cisplatin-based HEC regimens, rolapitant (180mg single oral dose) significantly improved delayed-phase complete response rates (no emesis, no rescue medication) versus active control (63.6% vs. 48.9%; p=0.045) [2]. Similarly, in MEC populations, rolapitant significantly improved delayed-phase complete response (71.3% vs. 61.6%; p<0.001) [7]. The prolonged receptor occupancy and clinical protection persist over multiple chemotherapy cycles without evidence of tachyphylaxis or cumulative toxicity [5] [8]. Pooled analysis of 1,865 patients receiving rolapitant over 2-6 cycles demonstrated maintained efficacy, with significantly higher proportions of rolapitant-treated patients reporting no emesis or nausea interfering with daily life in cycles 2-5 (p<0.021 to p<0.001) [5].
Rolapitant exerts antiemetic effects through integrated central and peripheral mechanisms targeting substance P/NK-1 pathways:
Central Inhibition: Rolapitant readily crosses the blood-brain barrier, achieving therapeutic concentrations in the central nervous system within 4 hours of oral administration. PET studies confirm significant NK-1 receptor occupancy in both cortical (90%) and subcortical (73% in striatum) regions at 120 hours post-dose [1] [8]. This central blockade is particularly crucial for inhibiting substance P-mediated emetic signaling in the brainstem's vomiting center (nucleus tractus solitarius and area postrema), which is the primary pathway for delayed-phase CINV [1] [8] [10].
Peripheral Inhibition: Rolapitant also blocks peripheral NK-1 receptors located on vagal afferent terminals in the gastrointestinal tract. Chemotherapy-induced mucosal damage stimulates substance P release from enterochromaffin cells, activating vagal afferents that project to the brainstem. By inhibiting these peripheral NK-1 receptors, rolapitant reduces vagal afferent signaling to the central vomiting circuitry [8] [9]. Additionally, rolapitant inhibits P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters in the gut, potentially enhancing the bioavailability of co-administered antiemetics [1] [9].
The dual central-peripheral action distinguishes rolapitant from 5-HT3 receptor antagonists that primarily act peripherally. This comprehensive blockade of substance P signaling pathways explains rolapitant's particular efficacy against delayed-phase CINV, where both central and peripheral mechanisms contribute to emesis [8] [10]. The extensive receptor occupancy in cortical regions may additionally modulate the affective component of nausea, which is less effectively managed by antiemetics targeting only the brainstem vomiting center [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7